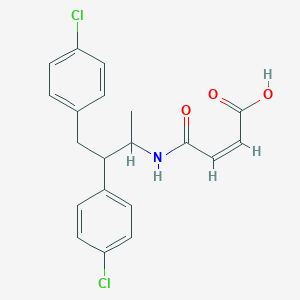

![molecular formula C28H16 B085667 Dibenzo[a,f]perylene CAS No. 191-29-7](/img/structure/B85667.png)

Dibenzo[a,f]perylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

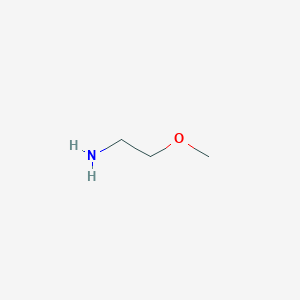

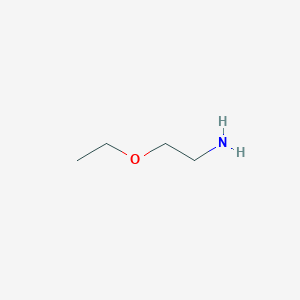

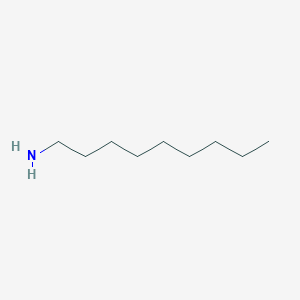

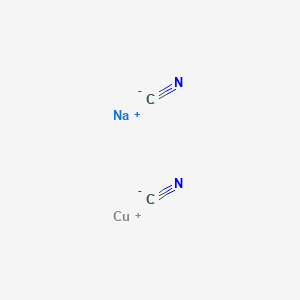

Dibenzo[a,f]perylene (DBP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical properties. DBP has a planar structure with 22 carbon atoms and 10 hydrogen atoms arranged in a fused ring system. It is a highly fluorescent molecule that emits red light when excited with blue light. DBP has been used in a variety of applications, including organic electronics, photovoltaics, and biological imaging.

Mécanisme D'action

The mechanism of action of Dibenzo[a,f]perylene is not fully understood, but it is believed to interact with DNA and other biomolecules through π-π stacking interactions. Dibenzo[a,f]perylene has been shown to induce DNA damage and mutagenesis in vitro, suggesting a potential role in carcinogenesis. However, the exact mechanisms of Dibenzo[a,f]perylene toxicity are still under investigation.

Biochemical and Physiological Effects:

Dibenzo[a,f]perylene has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Dibenzo[a,f]perylene can induce oxidative stress, DNA damage, and apoptosis in various cell types. In vivo studies have shown that Dibenzo[a,f]perylene exposure can lead to developmental abnormalities, immunotoxicity, and carcinogenesis in animal models. However, the exact mechanisms of Dibenzo[a,f]perylene toxicity and its potential health effects in humans are still unclear.

Avantages Et Limitations Des Expériences En Laboratoire

Dibenzo[a,f]perylene has several advantages for use in lab experiments, including its high fluorescence quantum yield, stability, and ease of synthesis. However, Dibenzo[a,f]perylene is also highly toxic and can be difficult to handle safely. It is important to take appropriate precautions when working with Dibenzo[a,f]perylene, including using protective clothing and handling it in a well-ventilated area.

Orientations Futures

There are several future directions for research on Dibenzo[a,f]perylene, including:

1. Developing new synthesis methods for Dibenzo[a,f]perylene that are more efficient and environmentally friendly.

2. Investigating the mechanisms of Dibenzo[a,f]perylene toxicity and its potential health effects in humans.

3. Developing new applications for Dibenzo[a,f]perylene in biological imaging and other fields.

4. Studying the properties of other PAHs and their potential environmental and health effects.

5. Developing new methods for detecting Dibenzo[a,f]perylene and other PAHs in the environment and in biological samples.

Conclusion:

Dibenzo[a,f]perylene is a unique and versatile molecule that has been widely used in scientific research. Its unique chemical and physical properties make it a valuable tool for studying a variety of biological and environmental processes. However, its potential toxicity and health effects highlight the need for continued research in this area. By exploring the mechanisms of Dibenzo[a,f]perylene toxicity and developing new applications for this molecule, we can gain a better understanding of its potential benefits and risks.

Méthodes De Synthèse

Dibenzo[a,f]perylene can be synthesized by several methods, including thermal cyclization of acenaphthenequinone and dehydrogenation of tetrahydrodibenzoperylene. The most commonly used method for synthesizing Dibenzo[a,f]perylene is the Suzuki coupling reaction, which involves the reaction of a dibrominated precursor with a boronic acid derivative in the presence of a palladium catalyst. This method has been shown to be efficient and scalable, making it suitable for large-scale production.

Applications De Recherche Scientifique

Dibenzo[a,f]perylene has been widely used in scientific research due to its unique chemical and physical properties. It has been used as a fluorescent probe for biological imaging, as a sensitizer in photovoltaic devices, and as a dopant in organic electronics. Dibenzo[a,f]perylene has also been used as a model compound for studying the properties of PAHs, which are important environmental pollutants.

Propriétés

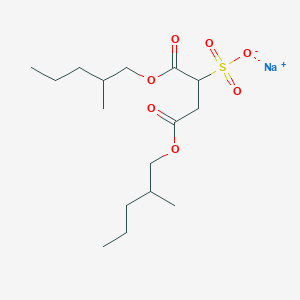

Numéro CAS |

191-29-7 |

|---|---|

Nom du produit |

Dibenzo[a,f]perylene |

Formule moléculaire |

C28H16 |

Poids moléculaire |

352.4 g/mol |

Nom IUPAC |

heptacyclo[15.9.1.118,22.02,7.09,27.011,16.026,28]octacosa-1,3,5,7,9,11,13,15,17(27),18,20,22(28),23,25-tetradecaene |

InChI |

InChI=1S/C28H16/c1-3-11-21-18(7-1)15-20-16-19-8-2-4-12-22(19)28-24-14-6-10-17-9-5-13-23(25(17)24)27(21)26(20)28/h1-16H |

Clé InChI |

LUNAYPYLUWMUNY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC7=C6C5=CC=C7 |

SMILES canonique |

C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC7=C6C5=CC=C7 |

Autres numéros CAS |

65256-40-8 |

Synonymes |

Dibenzo[a,f]perylene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)